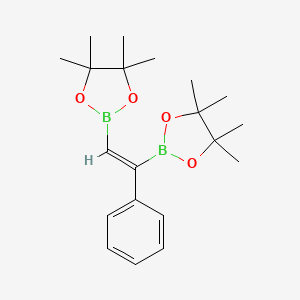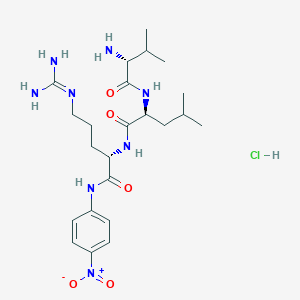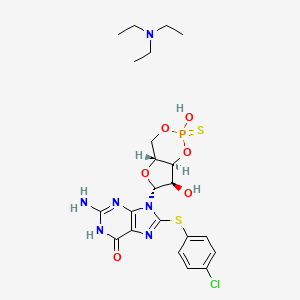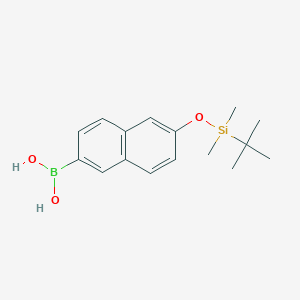
6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid is a boronic acid derivative with the molecular formula C16H23BO3Si and a molecular weight of 302.25 g/mol . This compound is characterized by the presence of a tert-butyl group, a dimethylsilyloxy group, and a boronic acid moiety attached to a naphthalene ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group on the naphthalene ring is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This step forms the tert-butyldimethylsilyloxy group.
Borylation: The protected naphthalene derivative is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid moiety.
Industrial Production Methods
Industrial production of 6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The boronic acid moiety can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Formed from oxidation of the boronic acid moiety.
Scientific Research Applications
6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Drug Discovery: Employed in the synthesis of potential pharmaceutical compounds.
Material Science: Used in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This results in the formation of a new carbon-carbon bond. The tert-butyldimethylsilyloxy group provides stability to the molecule and can be selectively removed or substituted as needed.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyldimethylsilyloxy)naphthalene-6-boronic acid: Similar structure but with different positioning of functional groups.
Phenylboronic Acid: Lacks the naphthalene and silyloxy groups, making it less versatile in certain reactions.
4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane: Another boronic acid derivative with different protective groups.
Uniqueness
6-T-Butyldimethylsilyloxy-2-naphthaleneboronic acid is unique due to its combination of a boronic acid moiety with a tert-butyldimethylsilyloxy group on a naphthalene ring. This structure provides both stability and reactivity, making it highly valuable in various synthetic applications.
Properties
CAS No. |
179942-45-1 |
|---|---|
Molecular Formula |
C16H22BO3Si |
Molecular Weight |
301.2 g/mol |
IUPAC Name |
[6-[tert-butyl(dimethyl)silyl]oxynaphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C16H22BO3Si/c1-16(2,3)12-7-8-13-11(10-12)6-9-14(17(18)19)15(13)20-21(4)5/h6-10,18-19H,1-5H3 |
InChI Key |
PPBKORVDTDHNSD-UHFFFAOYSA-N |
SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)O[Si](C)(C)C(C)(C)C)(O)O |
Canonical SMILES |
B(C1=C(C2=C(C=C1)C=C(C=C2)C(C)(C)C)O[Si](C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


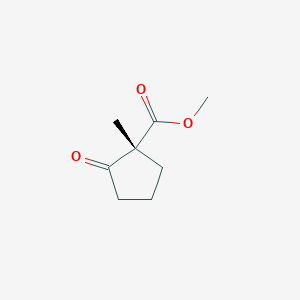
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,S*)]-](/img/new.no-structure.jpg)
